4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine
Overview
Description
4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine, also known as DCBDM, is a chemical compound that belongs to the class of morpholine derivatives. This compound has been extensively studied for its various applications in scientific research, including its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Vibrational Analysis
- The molecular structure, vibrational frequency, and thermodynamic properties of compounds related to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine have been theoretically studied using quantum chemical calculations. These studies include the investigation of molecular electrostatic potential (MEP) maps to identify reactive sites on the molecule's surface (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Mannich Bases and Derivatives
- Mannich bases derived from 2,6-dimethylmorpholine have been synthesized and tested for various properties such as solubility in different mediums (Sun, 1962).
Isomer Separation and Spectroscopy
- Commercial 2,6-dimethylmorpholine, closely related to this compound, has been separated into cis- and trans-isomers using vapor phase chromatography. The PMR spectra of these bases have been analyzed, revealing insights into their molecular configurations (Booth & Gidley, 1965).
Spectrophotometric Methods
- Spectrophotometric methods have beendeveloped for the quantitative determination of compounds structurally similar to this compound in their pure form and in pharmaceutical formulations. These methods involve forming colored complexes with specific chemicals and measuring their absorption at particular wavelengths (Aparna, Anupama, Vindya, & Rao, 2010).
Electrochemical Fluorination
- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been conducted. This process has been used to produce nitrogen-containing fluorocarboxylic acids, highlighting the compound's potential in synthesizing fluorinated organic compounds (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).
Preparation Methods
- Methods for preparing 2,6-dimethylmorpholine, closely related to the compound , have been explored. This includes using diisopropanolamine and concentrated phosphoric acid under specific catalytic conditions, achieving high yields of the target compound (Xiao-shan, 2009).
Synthesis and Structural Characterization
- Studies have been conducted on synthesizing and structurally characterizing various complexes involving 2,6-dimethylmorpholine derivatives. These studies provide insights into the molecular structures and bonding properties of these compounds (Fossey & Richards, 2004).
properties
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-4-3-5-12(14)13(11)15/h3-5,9-10H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZFJRGMMYSSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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